molecular formula C11H9BrN2O3 B12617938 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester

Cat. No.: B12617938
M. Wt: 297.10 g/mol
InChI Key: GWGTYWWCSRXJOB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The specific structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic ring system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, sodium ethoxide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit FGFRs sets it apart from other similar compounds and highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

methyl 2-(5-bromo-1-methylpyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate

InChI

InChI=1S/C11H9BrN2O3/c1-14-5-8(9(15)11(16)17-2)7-3-6(12)4-13-10(7)14/h3-5H,1-2H3

InChI Key

GWGTYWWCSRXJOB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC(=C2)Br)C(=O)C(=O)OC

Origin of Product

United States

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